molecular formula C23H24BrN5O3 B11674233 N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-phenylethylidene]amino}oxy)acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-phenylethylidene]amino}oxy)acetohydrazide

Cat. No.: B11674233
M. Wt: 498.4 g/mol
InChI Key: CFFGPNMFWWEACP-IOBYUCFBSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound featuring a brominated indole core, a pyrrolidine substituent, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Pyrrolidine Substitution: The brominated indole is reacted with pyrrolidine in the presence of a base to introduce the pyrrolidine substituent.

    Acetohydrazide Formation: The final step involves the condensation of the intermediate with acetohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the pyrrolidine substituent.

    Reduction: Reduction reactions can target the carbonyl groups and the imine linkage.

    Substitution: The bromine atom on the indole core can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered carbonyl and imine groups.

    Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole core and the pyrrolidine substituent play crucial roles in binding to these targets, while the acetohydrazide moiety may participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(3Z)-5-BROMO-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETOHYDRAZIDE shares similarities with other brominated indole derivatives and acetohydrazide compounds.
  • 5-Bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1H-indole-3-carbaldehyde: A related compound with a similar core structure but different functional groups.

    N-(1-Phenylethylidene)acetohydrazide: A simpler compound with a similar acetohydrazide moiety.

Uniqueness

The uniqueness of N’-[(3Z)-5-BROMO-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-(1-PHENYLETHYLIDENE)AMINO]OXY}ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24BrN5O3

Molecular Weight

498.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide

InChI

InChI=1S/C23H24BrN5O3/c1-16(17-7-3-2-4-8-17)27-32-14-21(30)25-26-22-19-13-18(24)9-10-20(19)29(23(22)31)15-28-11-5-6-12-28/h2-4,7-10,13,31H,5-6,11-12,14-15H2,1H3/b26-25?,27-16+

InChI Key

CFFGPNMFWWEACP-IOBYUCFBSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCCC3)O)/C4=CC=CC=C4

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCCC3)O)C4=CC=CC=C4

Origin of Product

United States

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